4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C20H27ClN2O2S. It is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, a dipropylamino group, and a phenylethyl group. This compound is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-(dipropylamino)-2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(diethylamino)-2-phenylethyl]benzene-1-sulfonamide
- 4-chloro-N-[2-(dimethylamino)-2-phenylethyl]benzene-1-sulfonamide
- 4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dipropylamino group, in particular, differentiates it from similar compounds and contributes to its distinct properties .
Properties
CAS No. |
891014-19-0 |
---|---|
Molecular Formula |
C20H27ClN2O2S |
Molecular Weight |
395 |
Purity |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.